molecular formula C8H16O2Si B11913746 [Ethenyl(dimethyl)silyl] butanoate CAS No. 959227-44-2

[Ethenyl(dimethyl)silyl] butanoate

Cat. No.: B11913746
CAS No.: 959227-44-2
M. Wt: 172.30 g/mol
InChI Key: SDUAWKFZWXSGJS-UHFFFAOYSA-N
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Description

Dimethyl(vinyl)silyl butyrate is an organosilicon compound with the molecular formula C8H16O2Si. This compound is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a butyrate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(vinyl)silyl butyrate can be synthesized through several methods. One common approach involves the reaction of vinylsilanes with butyric acid derivatives under specific conditions. For instance, a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents can yield functionalized tetraorganosilanes, including dimethyl(vinyl)silyl butyrate . Another method involves the hydrosilylation of terminal alkenes using metal catalysts such as nickel or manganese complexes .

Industrial Production Methods: Industrial production of dimethyl(vinyl)silyl butyrate typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of bench-stable alkyl bisphosphine manganese complexes, for example, allows for efficient and selective conversion of terminal alkenes into vinylsilanes at room temperature .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(vinyl)silyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl(vinyl)silyl butyrate finds applications in various fields:

Mechanism of Action

The mechanism of action of dimethyl(vinyl)silyl butyrate involves its reactivity towards electrophiles and nucleophiles. The vinyl group, being electron-rich, can stabilize positive charges through hyperconjugation, facilitating electrophilic additions. The ester group can undergo nucleophilic attack, leading to various transformations. These reactions are often catalyzed by metal complexes, which enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

  • Vinyltrimethylsilane
  • Vinyltriethoxysilane
  • Vinyltriacetoxysilane

Comparison: Dimethyl(vinyl)silyl butyrate is unique due to the presence of both a vinyl group and a butyrate ester group. This combination allows for a broader range of chemical reactions and applications compared to other vinylsilanes, which may lack the ester functionality. The ester group provides additional reactivity, making dimethyl(vinyl)silyl butyrate a versatile compound in organic synthesis .

Properties

CAS No.

959227-44-2

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

[ethenyl(dimethyl)silyl] butanoate

InChI

InChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3

InChI Key

SDUAWKFZWXSGJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O[Si](C)(C)C=C

Origin of Product

United States

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